

Establishing Global Equivalence in Measurement Standards: A Guide to CCQM Comparisons

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For Researchers, Scientists, and Drug Development Professionals

In the interconnected world of pharmaceutical research and development, the ability to reliably and accurately measure the amount of a substance is paramount. Whether quantifying a novel drug candidate, a critical biomarker, or assessing the purity of a starting material, the comparability of measurement results across different laboratories and jurisdictions is essential for ensuring data integrity, facilitating regulatory acceptance, and ultimately, safeguarding patient health. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) of the International Bureau of Weights and Measures (BIPM) plays a pivotal role in establishing this global measurement equivalence through rigorously designed international comparisons.

This guide provides an objective comparison of measurement standards by examining the framework and outcomes of CCQM key and pilot comparisons. By delving into the experimental methodologies and data from these studies, researchers, scientists, and drug development professionals can gain a deeper understanding of how the international metrology community ensures that a measurement of a specific analyte is the same, within stated uncertainties, regardless of where it is performed.

The Framework of CCQM Comparisons



CCQM comparisons are inter-laboratory studies that allow National Metrology Institutes (NMIs) and Designated Institutes (DIs) to demonstrate their competence in making specific chemical and biological measurements. These comparisons fall into two main categories:

- Key Comparisons: These are designed to test the principal techniques in a given field and
 the results are used to support the Calibration and Measurement Capabilities (CMCs) of the
 participating institutes. These CMCs are publicly available in the BIPM Key Comparison
 Database (KCDB) and represent the highest level of accuracy a laboratory can claim for a
 specific measurement.
- Pilot Studies: These are often organized to investigate new measurement challenges, explore the capabilities of different measurement methods, or to prepare for a future key comparison.

The core principle underpinning these comparisons is metrological traceability, which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.

Case Study 1: Purity Assessment of a Therapeutic Drug - The CCQM-P20.f Digoxin Pilot Study

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The CCQM-P20.f pilot study focused on the challenging task of assigning the mass fraction purity of digoxin, a cardiac glycoside with a narrow therapeutic index.

Data Presentation: Digoxin Purity (CCQM-P20.f)

The following table summarizes the results from a selection of participating National Metrology Institutes in the CCQM-P20.f study. The participants used a variety of methods, primarily based on a mass balance approach, which involves the separate determination and summation of all impurities, with the purity being calculated by subtracting the total impurity content from 100%.



Participating Institute	Measurement Method(s)	Reported Mass Fraction (mg/g)	Expanded Uncertainty (mg/g)
NMI A	LC-UV, qNMR, TGA, Karl Fischer	985.2	2.5
NMI B	LC-MS/MS, GC-MS (for volatiles)	983.8	3.1
NMI C	HPLC-DAD, Karl Fischer, Residue on Ignition	986.5	4.0
NMI D	qNMR, LC-UV, TGA	984.5	2.8

Note: The data presented is representative and simplified for illustrative purposes. For the full dataset and analysis, refer to the final report of the CCQM-P20.f study.

Experimental Protocols: Purity Assessment of Digoxin

A representative experimental workflow for the purity assessment of digoxin using a mass balance approach is outlined below. This protocol is a composite based on the methodologies described in the CCQM-P20.f final report.

- 1. Characterization and Quantification of Organic Impurities by Liquid Chromatography (LC)
- Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a UV/Visible or Diode Array Detector (DAD) and a Mass Spectrometer (MS).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column with appropriate dimensions and particle size.
 - Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Optimized for the column dimensions.



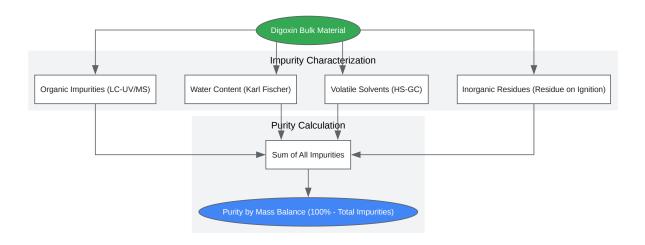
- Column Temperature: Controlled to ensure reproducibility.
- Injection Volume: A fixed volume of the sample solution.
- Sample Preparation:
 - Accurately weigh a sample of the digoxin material.
 - Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
- Quantification:
 - Identify and quantify known impurities using certified reference materials.
 - For unknown impurities, assume a response factor equal to that of digoxin for initial estimation.
 - Calculate the mass fraction of each organic impurity.
- 2. Determination of Water Content by Karl Fischer Titration
- Instrumentation: A coulometric or volumetric Karl Fischer titrator.
- Procedure:
 - Accurately weigh a sample of the digoxin material.
 - Introduce the sample into the titration cell.
 - The instrument automatically titrates the water present and calculates the water content.
- 3. Analysis of Residual Volatile Solvents by Headspace Gas Chromatography (HS-GC)
- Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
- Procedure:



- Accurately weigh a sample of the digoxin material into a headspace vial.
- Add a suitable dissolution solvent.
- Incubate the vial at a specific temperature for a set time to allow volatiles to partition into the headspace.
- Inject a portion of the headspace into the GC for analysis.
- Quantify the volatile solvents against certified reference materials.
- 4. Determination of Non-Volatile Inorganic Impurities (Residue on Ignition)
- Procedure:
 - Accurately weigh a sample of the digoxin material into a crucible.
 - Heat the sample gradually to a high temperature (e.g., 600 °C) in a muffle furnace until all organic material is incinerated.
 - The remaining residue is weighed and reported as the mass fraction of non-volatile inorganic impurities.
- 5. Purity Assignment by Mass Balance
- The mass fractions of all identified impurities (organic, water, volatile solvents, non-volatile inorganic) are summed.
- The total mass fraction of impurities is subtracted from 1000 mg/g to obtain the purity of the digoxin.
- The uncertainty of the purity value is calculated by combining the uncertainties of each individual impurity determination.

Mandatory Visualization: Digoxin Purity Assessment Workflow



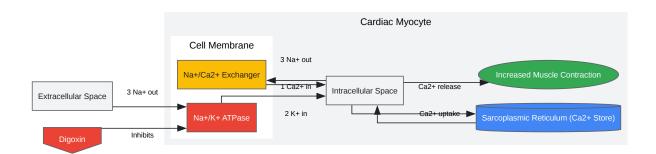


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Caption: Workflow for digoxin purity assessment by mass balance.

Mandatory Visualization: Digoxin Signaling Pathway

Digoxin exerts its therapeutic effect by inhibiting the Na+/K+ ATPase pump in cardiac muscle cells.





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Caption: Digoxin's mechanism of action via Na+/K+ ATPase inhibition.

Case Study 2: Measurement of a Clinical Biomarker - The CCQM-K11.2 Creatinine in Serum Key Comparison

Creatinine is a key biomarker used to assess renal function. Accurate and comparable measurements of creatinine in serum are crucial for the diagnosis and monitoring of kidney disease. The CCQM-K11.2 key comparison aimed to assess the capabilities of NMIs in measuring creatinine in human serum.

Data Presentation: Creatinine in Human Serum (CCQM-K11.2)

The following table presents a selection of results from the CCQM-K11.2 key comparison for one of the serum samples. The majority of participants used isotope dilution mass spectrometry (IDMS), which is considered a primary reference measurement procedure.

Participating Institute	Measurement Method	Reported Creatinine Concentration (µmol/kg)	Expanded Uncertainty (µmol/kg)
NMI E	ID-LC-MS/MS	78.5	1.2
NMI F	ID-GC-MS	79.1	1.5
NMI G	ID-LC-MS/MS	78.8	1.3
NMI H	ID-LC-MS/MS	79.3	1.6

Note: The data presented is representative and simplified for illustrative purposes. For the full dataset and analysis, refer to the final report of the CCQM-K11.2 study.



Experimental Protocols: Creatinine in Serum by ID-LC-MS/MS

The following is a representative protocol for the determination of creatinine in human serum by isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), based on the methodologies described in the CCQM-K11.2 final report.

- 1. Materials and Reagents
- Creatinine certified reference material (CRM)
- Creatinine-¹³C₂, ¹⁵N-labeled internal standard (IS)
- Human serum sample
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- 2. Sample Preparation
- Thaw serum samples at room temperature.
- · Vortex mix the samples thoroughly.
- Accurately weigh a portion of the serum sample into a microcentrifuge tube.
- Add a known amount of the creatinine internal standard solution.
- · Vortex mix to ensure homogeneity.
- Add a protein precipitation agent (e.g., acetonitrile) to the sample.
- Vortex mix vigorously and then centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial for analysis.



3. LC-MS/MS Analysis

• Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: A suitable column for the separation of polar compounds (e.g., a HILIC or a mixed-mode column).
- Mobile Phase: A gradient of two solvents, for example, Solvent A: water with formic acid and Solvent B: acetonitrile with formic acid.
- Flow Rate: Optimized for the column and mass spectrometer.
- Column Temperature: Maintained at a constant temperature.

MS/MS Conditions:

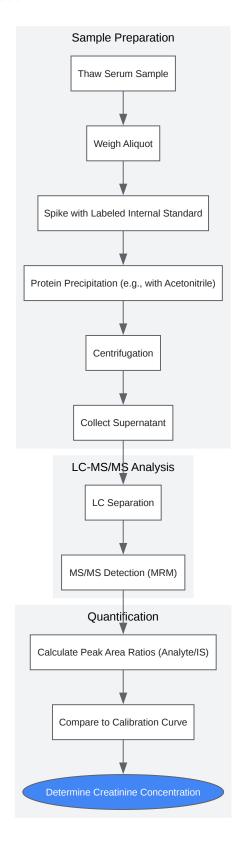
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native creatinine and the labeled internal standard.
 - Creatinine: e.g., m/z 114 → m/z 44
 - Creatinine-IS: e.g., m/z 117 → m/z 47
- Optimize MS parameters such as collision energy and declustering potential for each transition.

4. Quantification

The concentration of creatinine in the serum sample is determined by calculating the ratio of
the peak area of the native creatinine to the peak area of the internal standard and
comparing this to a calibration curve prepared with known amounts of creatinine CRM and a
constant amount of internal standard.



Mandatory Visualization: ID-LC-MS/MS Workflow for Creatinine in Serum





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Caption: ID-LC-MS/MS workflow for serum creatinine measurement.

Conclusion

The CCQM key and pilot comparisons provide the essential framework for establishing and maintaining the global equivalence of measurement standards in chemistry and biology. For researchers, scientists, and drug development professionals, an understanding of these comparisons offers confidence in the reliability and comparability of measurement data, which is fundamental for international collaboration, regulatory submissions, and the development of safe and effective medicines. The detailed methodologies and transparent reporting of results from these studies serve as a valuable resource for laboratories seeking to establish and validate their own high-accuracy measurement procedures.

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